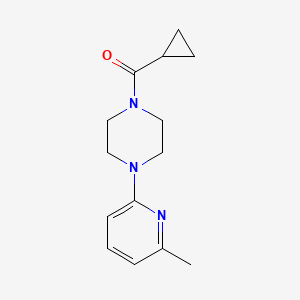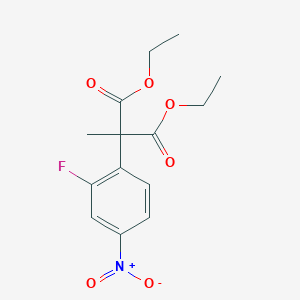
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is an organic compound with the molecular formula C13H14FNO6 It is a derivative of malonic acid and contains both fluorine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-fluoro-4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of ester groups.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the effects of fluorine and nitro groups on biological activity.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The presence of fluorine and nitro groups can influence its reactivity and interaction with biological targets. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(2-chloro-4-nitrophenyl)-2-methylmalonate
- Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate
- Diethyl 2-(2-iodo-4-nitrophenyl)-2-methylmalonate
Uniqueness
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
88975-08-0 |
|---|---|
Formule moléculaire |
C14H16FNO6 |
Poids moléculaire |
313.28 g/mol |
Nom IUPAC |
diethyl 2-[(2-fluoro-4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16FNO6/c1-3-21-13(17)11(14(18)22-4-2)7-9-5-6-10(16(19)20)8-12(9)15/h5-6,8,11H,3-4,7H2,1-2H3 |
Clé InChI |
NWDGEWOARMVMRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)
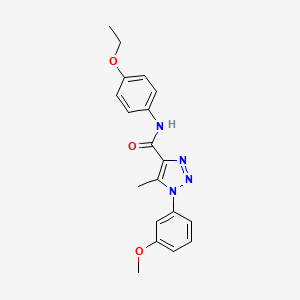

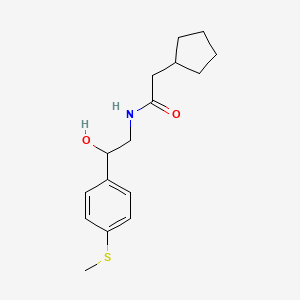

![2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2713514.png)
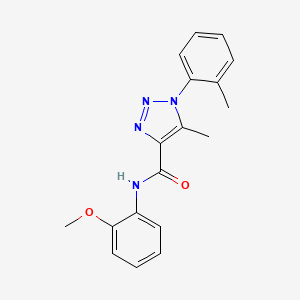
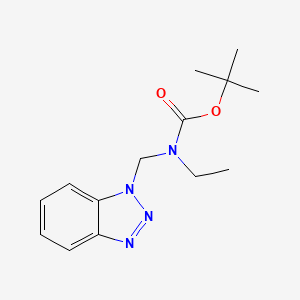
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2713521.png)
